![molecular formula C11H11NO3 B1199390 Oxohydrastinine CAS No. 552-29-4](/img/structure/B1199390.png)
Oxohydrastinine
Overview
Description
Oxohydrastinine is an alkaloid with the molecular formula C11H11NO3 . It is a powder in physical form . It has been isolated from Hypecoum leptocarpum, along with other alkaloids .
Molecular Structure Analysis
The molecular weight of Oxohydrastinine is 205.2 g/mol . The exact structure is not provided in the search results, but it is confirmed to be consistent with its molecular formula and weight .
Physical And Chemical Properties Analysis
Oxohydrastinine is a powder . It has a molecular weight of 205.2 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Synthesis of Isoquinoline Derivatives
Oxyhydrastinine: plays a crucial role in the synthesis of isoquinoline derivatives , which are significant in the field of medicinal chemistry. Isoquinolines are a class of natural alkaloids that exhibit a wide range of biological activities, including anti-cancer and anti-malarial properties . The development of new methods for efficient synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry, with Oxyhydrastinine being a key precursor in various synthetic pathways.
Production of Functional Carbohydrates
In the health food industry, Oxohydrastinine is instrumental in the production of functional carbohydrates. It’s involved in the research on isomerases or epimerases, which are enzymes used in the production of rare sugars . These sugars have potential applications in various health foods and dietary supplements, making Oxohydrastinine an important compound in food biotechnology.
Antioxidant Mechanisms in Red Blood Cells
Oxohydrastinine: has been identified as a potential antioxidant, playing a role in protecting red blood cells from oxidative stress . This is particularly important as red blood cells are susceptible to damage due to their large number of hemoglobin molecules, which can undergo auto-oxidation. The compound’s antioxidant properties may contribute to the robustness of the antioxidant systems within these cells.
Enzymatic Production of Rare Sugars
The compound is also used in the enzymatic production of rare sugars, which are valuable in the development of low-calorie sweeteners and other food additives . These sugars are not only important for their sweetening properties but also for their role in human metabolism and potential health benefits.
Biotechnological Applications
Lastly, Oxyhydrastinine finds its use in biotechnological applications, particularly in the synthesis of plasmid DNA for gene cloning and manipulation . Its role in the preparation of plasmid sizes is pivotal for scientific research that requires the cloning, transfer, and manipulation of genes.
Safety and Hazards
Mechanism of Action
Target of Action
Oxyhydrastinine, also known as Oxohydrastinine, is an isoquinolone alkaloid . Isoquinolone alkaloids are a class of compounds that demonstrate a wide range of biological activities . .
Mode of Action
Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . For isoquinolone alkaloids, the mode of action can vary widely depending on the specific compound and its targets .
Biochemical Pathways
Isoquinoline alkaloids, the class of compounds to which Oxyhydrastinine belongs, are known to interact with various biochemical pathways due to their diverse structures .
Pharmacokinetics
Pharmacokinetics usually involves studying how the body affects a specific drug after administration .
Result of Action
As an isoquinolone alkaloid, it is likely to have a range of biological activities .
Action Environment
Environmental factors can often play a significant role in the effectiveness of many compounds .
properties
IUPAC Name |
6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVXEAALLSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203693 | |
Record name | Oxyhydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
552-29-4 | |
Record name | Oxyhydrastinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyhydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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